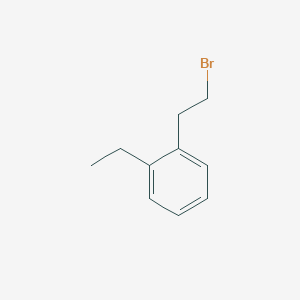

1-(2-Bromoethyl)-2-ethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Bromoethyl)-2-ethylbenzene is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2-ethylbenzene can be synthesized through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically involves the use of specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of light sources, such as LEDs with a wavelength of 365 nm, to facilitate the reaction. The process typically involves the use of multiple flasks equipped with cooling tubes, temperature insertion tubes, and PTFE tube adapters .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in the bromoethyl group serves as a prime site for nucleophilic substitution (SN2 or SN1).

Reagents & Conditions :

-

SN_\text{N}N2 : Aqueous NaOH or KOH at elevated temperatures (60–80°C).

-

SN_\text{N}N1 : Polar protic solvents (e.g., ethanol/water) with AgNO3 to stabilize carbocation intermediates .

Mechanism :

-

SN_\text{N}N2 : Backside attack by nucleophiles (e.g., OH−, NH3) displaces bromide, yielding 2-ethylphenylethanol or amines .

-

SN_\text{N}N1 : Formation of a carbocation intermediate, followed by nucleophilic attack. Steric hindrance from the ethyl group may reduce SN1 feasibility.

Products :

-

Substituted derivatives (e.g., 2-ethylphenylethanol, 2-ethylphenylethylamine).

Elimination Reactions (E2)

Under basic conditions, β-hydrogen abstraction leads to alkene formation via the E2 mechanism.

Reagents & Conditions :

-

Heating (80–100°C) to favor elimination over substitution.

Mechanism :

-

Base abstracts a β-hydrogen, inducing simultaneous Br− departure and double-bond formation.

-

Zaitsev’s Rule : Major product is the more substituted alkene, typically 1-ethyl-2-vinylbenzene .

Products :

-

Alkenes (e.g., 1-ethyl-2-vinylbenzene) and HBr gas.

Oxidation Reactions

The ethyl and bromoethyl groups undergo oxidation under controlled conditions.

Reagents & Conditions :

-

Ethyl Group : KMnO4/H2SO4 (acidic conditions) oxidizes the ethyl substituent to a carboxylic acid .

-

Bromoethyl Group : Ozone or CrO3 may cleave the C-Br bond, though this pathway is less common.

Products :

-

Oxidation of ethyl yields 2-(carboxyethyl)benzene.

-

Bromoethyl group oxidation is rare but could produce ketones or carboxylic acids under harsh conditions.

Reduction Reactions

Reduction targets the C-Br bond or aromatic ring.

Reagents & Conditions :

-

Catalytic Hydrogenation : H2/Pd-C in ethanol removes bromine, yielding 2-ethylphenylethane.

-

LiAlH4_44 : Reduces C-Br to C-H in anhydrous ether.

Products :

-

2-ethylphenylethane (major) or fully saturated cyclohexane derivatives (under extreme conditions).

Electrophilic Aromatic Substitution (EAS)

The ethyl group activates the ring, directing electrophiles to ortho/para positions, while the bromoethyl group exerts a weaker deactivating effect.

Reagents & Conditions :

-

Nitration: HNO3/H2SO4 at 50°C.

-

Sulfonation: H2SO4/SO3.

Mechanism :

-

Ethyl donates electrons via inductive effect, stabilizing the arenium ion intermediate. Bromoethyl slightly deactivates but does not override ethyl’s directing influence .

Products :

-

Nitro or sulfonic acid derivatives primarily at para positions relative to the ethyl group.

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Nucleophilic Substitution | NaOH (aq) | 60–80°C | 2-ethylphenylethanol |

| Elimination | NaOEt/EtOH | 80–100°C | 1-ethyl-2-vinylbenzene |

| Oxidation (Ethyl) | KMnO4/H2SO4 | Acidic reflux | 2-(carboxyethyl)benzene |

| Reduction | H2/Pd-C | Room temperature | 2-ethylphenylethane |

| EAS (Nitration) | HNO3/H2SO4 | 50°C | 4-nitro-1-(2-bromoethyl)-2-ethylbenzene |

Key Research Findings

科学的研究の応用

Pharmaceutical Applications

1-(2-Bromoethyl)-2-ethylbenzene is primarily utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). One notable application is its role as a precursor in the synthesis of phenelzine, a drug used in the treatment of depression and anxiety disorders. The synthesis involves the reaction of this compound with hydrazine, leading to the formation of phenelzine through nucleophilic substitution reactions .

Additionally, this compound serves as a building block for synthesizing beta-phenethyl derivatives, which are important in creating numerous pharmaceuticals and therapeutic agents .

Chemical Synthesis Applications

The compound is frequently employed as an alkylating agent in organic synthesis. It participates in various reactions that form carbon-carbon bonds, which are crucial for constructing complex organic molecules. Some key reactions include:

- Wurtz Reaction : In this reaction, this compound can react with sodium to form higher alkanes.

- Reformatsky Reaction : It can be utilized to form beta-hydroxy esters when reacted with zinc and carbonyl compounds .

These reactions highlight its significance as a versatile reagent in synthetic organic chemistry.

Material Science Applications

In material science, this compound has been explored for its potential use as a flame retardant. Its bromine content contributes to flame-retardant properties, making it suitable for applications where fire resistance is critical . The compound's ability to inhibit combustion processes can be particularly valuable in developing safer materials for construction and manufacturing.

Case Study 1: Synthesis of Phenelzine

A study demonstrated the effective synthesis of phenelzine from this compound using hydrazine under controlled conditions. The reaction yielded high purity and yield rates, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Flame Retardant Evaluation

Research evaluating the flame-retardant properties of various brominated compounds included tests on this compound. Results indicated that its incorporation into polymer matrices significantly reduced flammability compared to non-brominated counterparts .

作用機序

The mechanism of action of 1-(2-Bromoethyl)-2-ethylbenzene involves its reactivity as a haloalkane. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In electrophilic aromatic substitution reactions, the benzene ring can be attacked by electrophiles, leading to the formation of substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

類似化合物との比較

Similar Compounds

Similar compounds to 1-(2-Bromoethyl)-2-ethylbenzene include:

(2-Bromoethyl)benzene: Lacks the ethyl group on the benzene ring.

1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.

Bromoethane: A simpler haloalkane with only an ethyl group and a bromine atom .

生物活性

1-(2-Bromoethyl)-2-ethylbenzene, also known by its CAS number 812631-87-1, is an organic compound characterized by a bromine atom attached to a two-carbon ethyl chain, which is further connected to an ethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

- Molecular Formula : C10H13Br

- Molecular Weight : 229.12 g/mol

- Physical State : Liquid

- Boiling Point : 219 °C

- Melting Point : -67.5 °C

- Solubility : Soluble in ether and benzene, slightly soluble in water .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential toxicity and therapeutic effects.

Toxicological Profile

This compound exhibits several toxicological effects:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Mutagenicity : Studies suggest that brominated compounds can induce genetic mutations, raising concerns about their long-term exposure risks .

The biological mechanism of this compound is primarily linked to its interaction with cellular components:

- Alkylation Potential : The bromine atom can act as an electrophile, leading to alkylation of nucleophilic sites in DNA and proteins, potentially disrupting normal cellular functions .

- Reactive Metabolites : Upon metabolism, it may generate reactive intermediates that can further contribute to its toxicity profile.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 50 µM.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

Study 2: Genotoxicity Assessment

Another research focused on the genotoxic effects of the compound using bacterial reverse mutation assays:

- Findings : The compound was found to increase mutation rates significantly at higher concentrations, indicating its potential as a mutagen .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethylbenzene | C8H10 | Low toxicity; widely used solvent |

| Bromobenzene | C6H5Br | Moderate toxicity; potential carcinogen |

| 1-Bromo-2-methylbenzene | C9H11Br | Moderate mutagenicity |

特性

IUPAC Name |

1-(2-bromoethyl)-2-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQPULMQCZXNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。